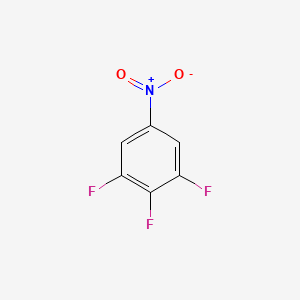

1,2,3-Trifluoro-5-nitrobenzene

説明

Structure

3D Structure

特性

IUPAC Name |

1,2,3-trifluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTUMBGORBMNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985261 | |

| Record name | 1,2,3-Trifluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66684-58-0 | |

| Record name | 3,4,5-Trifluoronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66684-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trifluoro-5-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066684580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Trifluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trifluoro-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2,3-Trifluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, spectral data, synthesis, and reactivity of 1,2,3-Trifluoro-5-nitrobenzene. This compound is a valuable intermediate in the pharmaceutical and agrochemical industries, primarily due to the influence of its fluorine and nitro substituents on molecular properties.

Core Chemical Properties

This compound is a yellow liquid at room temperature.[1] Its trifluorinated and nitrated aromatic structure makes it a key building block in organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂F₃NO₂ | [2][3][4] |

| Molecular Weight | 177.08 g/mol | [2][5] |

| CAS Number | 66684-58-0 | [2][5] |

| Appearance | Yellow Liquid | [1] |

| Boiling Point | ~120 °C | [3] |

| Density | ~1.43 g/cm³ | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [3] |

Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound based on its structure and data from similar compounds.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.9 - 8.1 | m | 2H | Aromatic Protons |

Note: The two protons on the aromatic ring are in different chemical environments and would likely appear as a complex multiplet.

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~160 (t) | C-F |

| ~149 (s) | C-NO₂ |

| ~115 (d) | C-H |

Note: The carbon atoms attached to fluorine will show splitting due to C-F coupling.

¹⁹F NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| -120 to -160 | Aromatic C-F |

Note: The three fluorine atoms are in different chemical environments and would likely show distinct signals with mutual coupling.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 3100 - 3000 | Aromatic C-H Stretch |

| 1600 - 1585 | Aromatic C=C Stretch |

| 1570 - 1490 | N-O Asymmetric Stretch (NO₂) |

| 1390 - 1300 | N-O Symmetric Stretch (NO₂) |

| 1400 - 1000 | C-F Stretch |

Mass Spectrometry

| m/z | Fragmentation |

| 177 | [M]⁺ (Molecular Ion) |

| 147 | [M - NO]⁺ |

| 131 | [M - NO₂]⁺ |

| 102 | [M - NO₂ - F]⁺ |

Chemical Reactivity and Applications

The primary reactivity of this compound is centered around nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring towards attack by nucleophiles. The fluorine atoms serve as good leaving groups in these reactions.

This reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The incorporation of a trifluorinated phenyl moiety can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[3][6]

Experimental Protocols

4.1. Synthesis of this compound

A common synthetic route to this compound is the deamination of 2,3,4-trifluoro-6-nitroaniline.[7]

Materials:

-

2,3,4-trifluoro-6-nitroaniline

-

tert-Butyl nitrite

-

N,N-Dimethylformamide (DMF)

-

20% Aqueous Hydrochloric Acid

-

Argon gas

Procedure:

-

In a reaction vessel equipped with a stirrer and under an argon atmosphere, dissolve 2,3,4-trifluoro-6-nitroaniline (500 g) in DMF (1 L).

-

Slowly add a solution of tert-butyl nitrite (340 mL) in DMF (150 mL) to the stirred solution over 3 hours, maintaining the reaction temperature between 45-75 °C.

-

After the addition is complete, continue stirring at the same temperature for an additional hour.

-

Cool the reaction mixture and treat it with 20% aqueous hydrochloric acid (2 L).

-

The product, this compound, can be isolated from the reaction mixture via steam distillation as a yellow liquid.

4.2. Nucleophilic Aromatic Substitution (SₙAr) with Aniline

This protocol describes a representative SₙAr reaction using aniline as the nucleophile.

Materials:

-

This compound

-

Aniline

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a solution of this compound (1 equivalent) in DMF, add aniline (1.1 equivalents) and potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired substituted product.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Fatal if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and harmful if inhaled.[1][5]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Wash hands thoroughly after handling.[1][8]

-

First Aid:

-

If swallowed: Immediately call a poison center or doctor.

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[8]

-

Always consult the Safety Data Sheet (SDS) before handling this chemical.[1][8]

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. chemscene.com [chemscene.com]

- 3. innospk.com [innospk.com]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. This compound | C6H2F3NO2 | CID 2782793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 3,4,5-Trifluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3,4,5-Trifluoronitrobenzene (CAS: 66684-58-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trifluoronitrobenzene is a key fluorinated aromatic compound utilized as a versatile building block in the synthesis of complex organic molecules. Its unique electronic properties, stemming from the presence of three fluorine atoms and a nitro group on the benzene ring, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and insights into its applications, particularly in the realm of drug discovery and material science.

Chemical and Physical Properties

3,4,5-Trifluoronitrobenzene is a light yellow to orange clear liquid under standard conditions.[3] The trifluoromethyl and nitro groups significantly influence its reactivity, rendering the aromatic ring susceptible to nucleophilic substitution reactions.[2][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 66684-58-0 | [5] |

| Molecular Formula | C₆H₂F₃NO₂ | [5] |

| Molecular Weight | 177.08 g/mol | [5] |

| Appearance | Light yellow to yellow to orange clear liquid | [3] |

| Density | 1.517 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.486 | [5] |

| Flash Point | 75 °C (167 °F) - closed cup | [5] |

| Purity | ≥ 97% (GC) | [3][6] |

| Synonyms | 1,2,3-Trifluoro-5-nitrobenzene, 1-Nitro-3,4,5-trifluorobenzene | [5][6] |

Synthesis of 3,4,5-Trifluoronitrobenzene

The primary synthetic route to 3,4,5-trifluoronitrobenzene involves the deamination of 2,3,4-trifluoro-6-nitroaniline.[7]

Experimental Protocol

Materials:

-

2,3,4-trifluoro-6-nitroaniline

-

tert-Butyl nitrite

-

N,N-Dimethylformamide (DMF)

-

20% Aqueous hydrochloric acid solution

-

Argon gas

Procedure:

-

A solution of tert-butyl nitrite (340 mL) in N,N-dimethylformamide (DMF, 150 mL) is prepared.

-

In a separate reaction vessel, a stirred solution of DMF (1 L) containing 6-nitro-2,3,4-trifluoroaniline (500 g) is prepared.

-

The solution of tert-butyl nitrite is slowly added to the stirred solution of 6-nitro-2,3,4-trifluoroaniline.

-

The reaction is conducted at a temperature range of 45-75 °C for 3 hours under an argon atmosphere.[7]

-

After the initial 3-hour reaction period, the temperature is maintained, and stirring is continued for an additional hour.[7]

-

The reaction mixture is then treated with a 20% aqueous hydrochloric acid solution (2 L).[7]

-

Upon cooling, the resulting solution undergoes steam distillation to yield 3,4,5-trifluoronitrobenzene as a yellow liquid, which is then separated from the distillate.[7]

Expected Yield: Approximately 289 g (62% yield). The purity of the product is typically around 90% as determined by gas chromatography (GC) analysis.[7]

Applications in Research and Development

3,4,5-Trifluoronitrobenzene serves as a crucial starting material in various fields of chemical synthesis.

Pharmaceutical Development

The incorporation of fluorine atoms into drug candidates can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties.[1] 3,4,5-Trifluoronitrobenzene is a valuable precursor for the synthesis of novel therapeutic agents.[1] While specific examples detailing the use of the 3,4,5-trifluoro isomer are not as prevalent in publicly available literature as its 2,3,4-trifluoro counterpart used in the synthesis of ofloxacin, its structural motifs are of significant interest in medicinal chemistry.[4][8] The presence of multiple fluorine atoms allows for regioselective nucleophilic aromatic substitution, enabling the introduction of various pharmacophores.

Material Science

In the field of material science, 3,4,5-trifluoronitrobenzene is utilized in the development of advanced polymers and coatings.[2] The incorporation of fluorinated moieties can impart desirable properties such as enhanced chemical resistance, thermal stability, and tailored electronic characteristics.[2] These features make it a candidate for applications in electronic materials and sensors.[2]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow and a generalized drug discovery process where 3,4,5-trifluoronitrobenzene can be a key starting material.

Safety and Handling

3,4,5-Trifluoronitrobenzene is classified as an acute toxicant if swallowed and is an irritant.[9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[9] It should be stored in a cool, dry, and well-ventilated area.[9] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3,4,5-Trifluoronitrobenzene is a valuable and reactive intermediate in organic synthesis. Its utility in the preparation of fluorinated compounds for the pharmaceutical and material science industries is well-established. The synthetic protocol provided herein offers a reliable method for its preparation, enabling further research and development into novel bioactive molecules and advanced materials. As the demand for sophisticated fluorinated compounds continues to grow, the importance of versatile building blocks like 3,4,5-trifluoronitrobenzene is expected to increase.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2004037765A1 - A process for the preparation of 3,4,5-trifluoronitrobenzene - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,4,5-Trifluoronitrobenzene | 66684-58-0 [chemicalbook.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. scbt.com [scbt.com]

An In-depth Technical Guide to the Physical Properties of 1,2,3-Trifluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,2,3-Trifluoro-5-nitrobenzene (CAS No: 66684-58-0), a key intermediate in various industrial applications, including the pharmaceutical and agrochemical industries.[1] The information is presented to support research, development, and quality control activities.

Core Physical and Chemical Properties

This compound, also known as 3,4,5-Trifluoronitrobenzene, is an advanced organic compound.[1] At room temperature, it exists as a colorless to pale yellow liquid.[1][2] Its unique molecular structure, featuring three fluorine atoms and a nitro group on a benzene ring, imparts distinctive properties valuable in organic synthesis.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂F₃NO₂ | [3] |

| Molecular Weight | 177.08 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~120 °C | [1] |

| 208.6±35.0 °C (Predicted) | [2] | |

| Density | ~1.43 g/cm³ | [1] |

| 1.517 g/mL at 25 °C | [2][5] | |

| 1.52 g/mL | [4] | |

| Refractive Index (n20/D) | 1.486 | [4][5] |

| Flash Point | 75 °C (167 °F) | [2][4] |

| Purity | ≥97% | [3][5] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |

| Storage | Store at room temperature, sealed in a dry place. | [3][6] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the searched literature. However, the following are generalized, standard laboratory procedures for determining these key physical constants for organic liquids.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] A common method for its determination involves a Thiele tube or an aluminum block.[1]

-

Sample Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.[1]

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with oil or an aluminum block).[1][7]

-

Heating and Observation: The apparatus is heated slowly and uniformly, at a rate of about 1-2°C per minute as the expected boiling point is approached.[7]

-

Measurement: The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[1]

Density Determination (Gravimetric Method)

Density is the mass per unit volume of a substance and is a key indicator of purity.[8]

-

Mass Measurement: The mass of a clean, dry graduated cylinder is measured using an analytical balance.[2][8]

-

Volume Measurement: A specific volume of this compound (e.g., 20 mL) is added to the graduated cylinder. The volume is recorded to the nearest 0.1 mL.[2]

-

Combined Mass Measurement: The mass of the graduated cylinder containing the liquid is measured.[2]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[8][9] The temperature at which the measurement is taken should also be recorded.[2]

Refractive Index Determination (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is a standard physical property for characterizing liquids.

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is positioned. The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be maintained at 20°C for the standardized n20/D value.

Purity Analysis (Gas Chromatography - GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound.[10][11]

-

Sample Preparation: A sample of this compound is accurately weighed and dissolved in a suitable volatile solvent (e.g., dichloromethane) to a known concentration.[10]

-

Instrument Setup: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5ms or HP-5ms) is used.[10] The inlet, detector, and oven temperatures, as well as the carrier gas flow rate (e.g., Helium), are set according to a developed or standard method.[10][12]

-

Injection: A small volume (e.g., 1 µL) of the prepared sample solution is injected into the GC.[10]

-

Data Analysis: The resulting chromatogram is analyzed. The area of the main peak corresponding to this compound is compared to the total area of all peaks to determine the purity, typically expressed as a percentage.[12]

Synthesis Workflow

The synthesis of this compound can be achieved from 6-nitro-2,3,4-trifluoroaniline.[2][13] The process involves a diazotization reaction followed by the removal of the diazonium group.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. wjec.co.uk [wjec.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. cup-contract-labs.com [cup-contract-labs.com]

- 12. agilent.com [agilent.com]

- 13. byjus.com [byjus.com]

An In-depth Technical Guide to the Spectroscopic Data of 1,2,3-Trifluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trifluoro-5-nitrobenzene is an important fluorinated aromatic compound with applications in organic synthesis and as a building block for more complex molecules, including those with potential pharmaceutical applications. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.92 - 8.13 | Multiplet (m) | 2 x Ar-H |

Note: Data sourced from a synthesis protocol for 3,4,5-Trifluoronitrobenzene, an alternative name for the target compound[1].

Table 2: ¹³C NMR Spectroscopic Data

Table 3: ¹⁹F NMR Spectroscopic Data

Publicly available, quantitative ¹⁹F NMR data for this compound is limited. However, spectral data is noted to be available in spectral databases[2].

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | Data not available |

Note: While specific peak data is not provided in the initial search, an ATR-IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument and is available in spectral databases[2].

Table 5: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available | Data not available | Data not available |

Note: A GC-MS spectrum is available in spectral databases, acquired on an ASC-354-1529/SM19-22b system[2].

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the public literature. However, based on the instrumentation reported and general laboratory practices for similar compounds, the following methodologies are representative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be utilized for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra[3].

Sample Preparation:

-

A small quantity of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

-

The solution is transferred to an NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Acquisition Parameters: Key parameters include the spectral width, number of scans, and relaxation delay. For quantitative results, the relaxation delay is set to at least five times the longest T₁ relaxation time of the protons of interest.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom.

-

Acquisition Parameters: Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

¹⁹F NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling, is used.

-

Acquisition Parameters: ¹⁹F is a high-sensitivity nucleus, and spectra can be acquired relatively quickly. The wide chemical shift range of ¹⁹F NMR must be considered when setting the spectral width[4].

Infrared (IR) Spectroscopy

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is a suitable instrument[2][5].

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the neat liquid or solid this compound sample directly onto the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is common for routine analysis.

-

Scans: A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), such as the referenced ASC-354-1529/SM19-22b system, is used for analysis[2].

Sample Preparation:

-

The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or methanol).

-

The solution is then injected into the GC-MS system.

GC-MS Acquisition:

-

Injector: The sample is vaporized in a heated injector port.

-

GC Column: A capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) is used to separate the components of the sample based on their boiling points and affinities for the stationary phase.

-

Oven Program: The temperature of the GC oven is ramped over time to facilitate the separation of compounds.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).

-

Mass Analyzer: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) in a mass analyzer.

-

Detector: The detector records the abundance of each fragment, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Generalized workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 1,2,3-Trifluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 1,2,3-trifluoro-5-nitrobenzene. It includes detailed information on predicted and reported spectral data, experimental protocols for data acquisition, and an analysis of the spin-spin coupling pathways within the molecule. This guide is intended to assist researchers in the identification, characterization, and quality control of this important chemical intermediate.

Introduction

This compound (also known as 3,4,5-trifluoronitrobenzene) is a key building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1][2] The presence of three contiguous fluorine atoms and a nitro group on the benzene ring creates a unique electronic environment, making NMR spectroscopy an invaluable tool for its structural elucidation and for monitoring its reactions. This guide focuses on the two most informative NMR active nuclei for this compound: ¹H and ¹⁹F.

Predicted and Experimental NMR Data

The aromatic region of the ¹H and ¹⁹F NMR spectra of this compound displays complex spin-spin coupling patterns due to the interactions between the two protons and three fluorine atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by a complex multiplet in the downfield region, arising from the two chemically non-equivalent aromatic protons.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ) [ppm] | Multiplicity |

| H-4/H-6 | 8.13-7.92 | m |

Note: The data presented is based on reported values. The exact chemical shifts can vary depending on the solvent and concentration.[3][4]

The multiplet observed between δ 8.13-7.92 ppm corresponds to the two protons on the aromatic ring.[3][4] The complexity of this signal is a result of coupling to each other (ortho coupling, typically 7-9 Hz) and to the three fluorine atoms.

¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is crucial for the definitive identification of this compound. It is expected to show two distinct resonances with complex coupling patterns. Due to the lack of a publicly available, detailed experimental dataset for the ¹⁹F NMR of this specific compound, the following table presents predicted chemical shifts and multiplicities based on the analysis of similar fluorinated nitroaromatic compounds.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity |

| F-2 | More downfield | ddt |

| F-1/F-3 | More upfield | ddd |

Note: Predicted chemical shifts are relative to a standard reference (e.g., CFCl₃). The actual values can be influenced by solvent and experimental conditions.

The fluorine at the C-2 position is expected to be the most deshielded (further downfield) due to the ortho and para relationships with the electron-withdrawing nitro group. It will likely appear as a doublet of doublet of triplets, arising from coupling to the adjacent F-1/F-3 atoms, the proton at C-6, and the proton at C-4. The chemically equivalent F-1 and F-3 nuclei would appear at a higher field and would be expected to be a doublet of doublet of doublets due to coupling with F-2 and the two aromatic protons.

Spin-Spin Coupling Network

The intricate splitting patterns observed in the NMR spectra of this compound are a direct consequence of the spin-spin coupling between the various ¹H and ¹⁹F nuclei. Understanding these coupling pathways is essential for accurate spectral assignment.

This diagram illustrates the expected scalar (J) couplings. The magnitude of these couplings typically follows the order: ³J (ortho) > ⁴J (meta) > ⁵J (para). The specific values of these coupling constants are critical for the complete assignment of the NMR spectra.

Experimental Protocols

Acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound requires careful sample preparation and instrument setup. The following is a general protocol that can be adapted for this purpose.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or acetone-d₆ are common choices for similar aromatic compounds. The choice of solvent can slightly influence chemical shifts.

-

Concentration : Prepare a solution with a concentration of 5-20 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard (Optional) : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for ¹H NMR can be used. For ¹⁹F NMR, an external reference or a sealed capillary containing a reference compound like CFCl₃ or trifluorotoluene is often preferred.

NMR Instrument Parameters

The following are suggested starting parameters for a modern NMR spectrometer (e.g., 400-600 MHz for ¹H).

¹H NMR:

-

Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width : Approximately 12-15 ppm, centered around 5-6 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16 scans for a sufficiently concentrated sample.

¹⁹F NMR:

-

Pulse Sequence : A standard single-pulse experiment, often with proton decoupling to simplify the spectra if desired.

-

Spectral Width : A wide spectral width (e.g., 200-250 ppm) is recommended initially to locate the signals, which can then be narrowed. The center of the spectrum can be set around -120 to -160 ppm.[5]

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16-64 scans.

-

Proton Decoupling : Broadband proton decoupling can be applied to remove ¹H-¹⁹F couplings and simplify the spectrum, which can aid in the initial assignment of the fluorine signals.

Logical Workflow for Spectral Analysis

A systematic approach is necessary for the complete and accurate analysis of the complex NMR spectra of this compound.

This workflow begins with the acquisition of standard 1D spectra to get an initial overview. For an unambiguous assignment, especially of the complex coupling patterns, 2D NMR experiments are highly recommended. A ¹H-¹⁹F HETCOR or HMBC experiment would be particularly useful to definitively correlate the proton and fluorine signals through their scalar couplings.

Conclusion

The ¹H and ¹⁹F NMR spectra of this compound provide a wealth of structural information. While the ¹H spectrum offers a glimpse into the proton environment, the ¹⁹F spectrum, with its wide chemical shift dispersion and sensitivity to the local electronic environment, is indispensable for the unequivocal characterization of this molecule. The detailed analysis of chemical shifts and coupling constants, aided by 2D NMR techniques, allows for a complete assignment of the molecule's structure. The experimental protocols and analytical workflows presented in this guide provide a solid foundation for researchers working with this and structurally related fluorinated aromatic compounds.

References

In-depth Technical Guide: 1,2,3-Trifluoro-5-nitrobenzene Fluorine NMR Coupling Constants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the fluorine-19 nuclear magnetic resonance (¹⁹F NMR) coupling constants of 1,2,3-trifluoro-5-nitrobenzene. Despite a comprehensive search of scientific literature and spectral databases, specific, experimentally determined fluorine-fluorine (F-F) and proton-fluorine (H-F) coupling constants for this compound are not publicly available. This guide will, therefore, focus on the theoretical aspects, expected splitting patterns, and general methodologies for acquiring and analyzing such data, providing a framework for researchers to obtain and interpret the ¹⁹F NMR spectrum of this compound.

Introduction to ¹⁹F NMR of Fluorinated Aromatic Compounds

Fluorine-19 NMR spectroscopy is a powerful analytical technique for the structural elucidation of organofluorine compounds. The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in high sensitivity and sharp NMR signals. Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, often leading to well-resolved spectra even for complex molecules.

In fluorinated benzenes, the observed signals are influenced by both the chemical shift of each unique fluorine atom and the spin-spin coupling between them and with nearby protons. These coupling constants, denoted as J-values and measured in Hertz (Hz), provide valuable information about the through-bond connectivity and spatial relationships of the coupled nuclei.

Predicted ¹⁹F NMR Spectrum of this compound

The structure of this compound (Figure 1) suggests a complex ¹⁹F NMR spectrum due to the presence of three distinct fluorine environments and two proton environments.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Based on the structure, we can predict the following couplings:

-

Fluorine-Fluorine (F-F) Couplings:

-

Ortho coupling (³JFF) between F1-F2 and F2-F3.

-

Meta coupling (⁴JFF) between F1-F3.

-

-

Proton-Fluorine (H-F) Couplings:

-

Ortho coupling (³JHF) between H4-F3.

-

Meta coupling (⁴JHF) between H4-F2 and H6-F1.

-

Para coupling (⁵JHF) between H6-F2 and H4-F1.

-

The expected splitting pattern for each fluorine signal will be a complex multiplet resulting from these couplings. For example, the signal for F2 would be split by F1, F3, H4, and H6.

Experimental Protocol for Acquiring ¹⁹F NMR Data

To obtain the fluorine NMR coupling constants for this compound, the following experimental protocol is recommended:

3.1. Sample Preparation

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts and, to a lesser extent, coupling constants.

-

Transfer the solution to a 5 mm NMR tube.

-

If desired, add an internal standard with a known ¹⁹F chemical shift for referencing (e.g., trifluorotoluene).

3.2. NMR Spectrometer Setup

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-capable probe.

-

Tune and match the probe for the ¹⁹F frequency.

-

Shim the magnetic field to obtain good resolution.

3.3. Data Acquisition

-

Acquire a standard one-dimensional ¹⁹F NMR spectrum. Key parameters to optimize include:

-

Pulse width: Calibrate a 90° pulse.

-

Spectral width: Ensure the entire range of fluorine signals is covered.

-

Acquisition time: A longer acquisition time will provide better resolution of the couplings.

-

Relaxation delay: A sufficient delay (e.g., 5 seconds) is needed for quantitative analysis, though shorter delays can be used for initial screening.

-

Number of scans: Accumulate enough scans to achieve a good signal-to-noise ratio.

-

-

If the 1D spectrum is too complex for direct analysis, consider two-dimensional (2D) NMR experiments such as:

-

¹⁹F-¹⁹F COSY (Correlation Spectroscopy): To identify which fluorine atoms are coupled to each other.

-

¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation): To correlate fluorine atoms with their coupled protons.

-

Data Analysis and Interpretation

-

Process the acquired NMR data using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs). This will involve Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the internal standard or the solvent residual peak.

-

Identify the individual multiplets for each fluorine atom.

-

Use the software's peak-picking and coupling constant determination tools to measure the J-values from the splittings in the multiplets.

-

For complex spectra, spectral simulation and iteration can be a powerful tool to extract accurate coupling constants.

Expected Coupling Constant Ranges

While specific values for this compound are not available, typical ranges for F-F and H-F coupling constants in fluorinated benzenes can provide a useful guide:

| Coupling Type | Number of Bonds | Typical Range (Hz) |

| ³JFF (ortho) | 3 | 18 - 22 |

| ⁴JFF (meta) | 4 | 0 - 8 |

| ⁵JFF (para) | 5 | 10 - 15 |

| ³JHF (ortho) | 3 | 6 - 11 |

| ⁴JHF (meta) | 4 | 4 - 9 |

| ⁵JHF (para) | 5 | 0 - 3 |

Table 1: Typical F-F and H-F Coupling Constants in Fluorinated Benzenes.

Logical Workflow for Data Acquisition and Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting the ¹⁹F NMR coupling constants of this compound.

Caption: Workflow for ¹⁹F NMR analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the ¹⁹F NMR coupling constants of this compound. Although experimentally determined values are not currently available in the public domain, the methodologies and predictive frameworks outlined here offer a clear path for researchers to acquire, analyze, and interpret this crucial spectroscopic data. The determination of these coupling constants will be invaluable for the complete structural characterization of this compound and can serve as a reference for related fluorinated aromatic molecules in pharmaceutical and materials science research.

Mass Spectrometry of 1,2,3-Trifluoro-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1,2,3-Trifluoro-5-nitrobenzene. It outlines a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS), discusses expected fragmentation patterns based on the analysis of a structural isomer, and presents a logical workflow for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis of fluorinated and nitrated aromatic compounds.

Introduction

This compound (C₆H₂F₃NO₂) is an aromatic compound with a molecular weight of approximately 177.08 g/mol .[1][2][3] Its chemical structure, featuring both electron-withdrawing fluorine and nitro groups, makes it a compound of interest in various fields, including pharmaceutical and materials science. Mass spectrometry is a critical analytical technique for the identification and structural elucidation of such compounds. This guide details the expected behavior of this compound under electron ionization (EI) mass spectrometry.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standardized protocol for the GC-MS analysis of aromatic compounds is presented below. This protocol is adaptable for the analysis of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working standards of lower concentrations as required for calibration and analysis.

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is suitable for the separation of aromatic compounds.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless injection is recommended for trace analysis, while a split injection (e.g., 50:1) can be used for more concentrated samples.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 350.

-

Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent filament damage from the solvent peak.

Data Presentation: Mass Spectrum of an Isomer

While the specific mass spectrum for this compound is not publicly available in spectral databases, the mass spectrum of its isomer, 1,2,4-Trifluoro-5-nitrobenzene , is available from the NIST WebBook and can provide insights into expected fragmentation.[4][5]

Table 1: Mass Spectral Data for 1,2,4-Trifluoro-5-nitrobenzene

| m/z | Relative Intensity (%) |

| 50 | 5.8 |

| 57 | 11.2 |

| 62 | 5.4 |

| 68 | 5.9 |

| 69 | 10.1 |

| 75 | 11.7 |

| 81 | 100.0 |

| 93 | 12.3 |

| 99 | 11.9 |

| 100 | 12.1 |

| 112 | 11.2 |

| 131 | 58.2 |

| 147 | 8.8 |

| 177 | 64.1 |

Data Source: NIST WebBook[4][5]

Visualization of Workflows and Pathways

4.1. Experimental Workflow

The general workflow for the GC-MS analysis of this compound is depicted in the following diagram.

Caption: GC-MS analysis workflow for this compound.

4.2. Predicted Fragmentation Pathway

Based on the principles of mass spectrometry for nitroaromatic and halogenated compounds, a predicted fragmentation pathway for this compound is proposed. The molecular ion (M⁺˙) is expected to undergo characteristic losses of the nitro group and fluorine atoms.

Caption: Predicted fragmentation of this compound.

Discussion of Expected Fragmentation

The electron ionization mass spectrum of this compound is anticipated to exhibit several characteristic fragmentation patterns:

-

Molecular Ion Peak (M⁺˙): A prominent molecular ion peak is expected at an m/z of 177, corresponding to the molecular weight of the compound. The presence of an odd number of nitrogen atoms results in an odd nominal molecular mass, consistent with the Nitrogen Rule.

-

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which has a mass of 46 amu. This would result in a significant fragment ion at m/z 131 ([C₆H₂F₃]⁺). The spectrum of the isomer 1,2,4-Trifluoro-5-nitrobenzene shows a strong peak at this m/z value, supporting this prediction.[4][5] Another possible loss is that of nitric oxide (NO, 30 amu), leading to a fragment at m/z 147 ([C₆H₂F₃O]⁺).

-

Loss of Fluorine: Subsequent fragmentation of the [C₆H₂F₃]⁺ ion (m/z 131) is likely to involve the loss of a fluorine atom (19 amu), which would produce a fragment at m/z 112 ([C₆H₂F₂]⁺˙).

-

Ring Fragmentation: The aromatic ring itself can undergo fragmentation, leading to smaller charged species. The formation of various fluorinated carbon fragments is possible, contributing to peaks at lower m/z values.

Conclusion

References

- 1. This compound | C6H2F3NO2 | CID 2782793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,4-Trifluoro-5-nitrobenzene | C6H2F3NO2 | CID 75012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Benzene, 1,2,4-trifluoro-5-nitro- [webbook.nist.gov]

- 5. Benzene, 1,2,4-trifluoro-5-nitro- [webbook.nist.gov]

Introduction: Molecular Structure and Its Spectroscopic Implications

An In-Depth Technical Guide to the Infrared Spectrum of 1,2,3-Trifluoro-5-nitrobenzene

This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound (CAS: 66684-58-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of the molecule's vibrational spectroscopy, provides detailed experimental protocols, and offers a thorough interpretation of its characteristic spectral features.

This compound is an aromatic compound characterized by a benzene ring substituted with three adjacent fluorine atoms and a nitro group.[3][4][5] The positions and strong electronegativity of these substituents create a unique electronic environment that profoundly influences the molecule's vibrational modes. Infrared spectroscopy serves as a powerful analytical tool to confirm the identity and purity of this compound by probing these vibrations.[6]

The key functional groups that give rise to characteristic absorption bands in the IR spectrum are:

-

Aromatic C-H bonds

-

Aromatic ring C=C bonds

-

Carbon-Fluorine (C-F) bonds

-

Nitro (NO₂) group N-O bonds

The electron-withdrawing nature of both the fluoro and nitro groups affects the bond strengths and dipole moments within the benzene ring, leading to predictable shifts in absorption frequencies compared to unsubstituted benzene.[7]

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and instrument operation. The following protocol describes the acquisition of a spectrum using the Attenuated Total Reflectance (ATR) technique, a common and convenient method for liquid and solid samples.[3]

Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, capable of scanning the mid-IR range (4000–400 cm⁻¹).[3]

-

ATR Accessory: A Diamond ATR accessory (e.g., DuraSamplIR II).[3]

-

Sample: this compound, ≥98% purity.[4]

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Step-by-Step Protocol

-

Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes drift during measurement.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR diamond crystal. Apply a small amount of isopropanol to a lint-free wipe and clean the crystal surface. Allow the solvent to fully evaporate. This step is critical to prevent contamination from previous samples.[8]

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic absorbance, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is solid at room temperature, place a small amount of the powder on the crystal and use the pressure clamp to ensure firm contact between the sample and the crystal surface.[8]

-

Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio. The spectral resolution should be set to 4 cm⁻¹.

-

Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Post-Measurement Cleaning: Immediately after the measurement, clean the sample from the ATR crystal using a solvent-moistened wipe. Repeat the cleaning process to ensure no residue remains.[8]

Alternative Sampling Methods

While ATR is highly convenient, other methods like preparing a KBr pellet or a Nujol mull can be used, particularly for solid samples.[6][9]

-

KBr Pellet: Involves grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent pellet. This method avoids solvent bands but requires careful preparation to avoid moisture contamination and scattering effects.[8]

-

Nujol Mull: Involves grinding the solid sample with a few drops of mineral oil (Nujol) to create a paste, which is then spread between two salt plates (e.g., KBr or NaCl).[6][9] The spectrum of Nujol itself must be accounted for, as it has characteristic C-H absorption bands.[8]

Caption: Experimental workflow for IR spectrum acquisition using ATR-FTIR.

Spectral Analysis and Interpretation

The infrared spectrum of this compound is characterized by several distinct absorption bands corresponding to the vibrational modes of its functional groups. The analysis below deconstructs the spectrum into its key regions.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3150 - 3050 | Weak to Medium | Aromatic C-H Stretch[10] |

| 1625 - 1585 | Medium | Aromatic C=C Ring Stretch[10][11] |

| 1550 - 1475 | Very Strong | Asymmetric NO₂ Stretch[12][13] |

| 1500 - 1400 | Medium | Aromatic C=C Ring Stretch[10][11] |

| 1360 - 1290 | Very Strong | Symmetric NO₂ Stretch[12][13] |

| 1300 - 1000 | Strong, Complex | C-F Stretching Modes[14] |

| 900 - 675 | Medium to Strong | Aromatic C-H Out-of-Plane (OOP) Bending[10] |

Table 1: Summary of Characteristic IR Absorption Bands for this compound.

C-H and C=C Aromatic Vibrations (3150-1400 cm⁻¹)

-

Aromatic C-H Stretch (3150-3050 cm⁻¹): The presence of C-H bonds on the aromatic ring gives rise to stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, a characteristic feature distinguishing them from aliphatic C-H stretches.[10][15] For this molecule, two C-H bonds are present, and their absorption is expected to be of weak to medium intensity.

-

Aromatic C=C Ring Stretches (1625-1400 cm⁻¹): The benzene ring itself has characteristic in-plane stretching vibrations. These typically appear as a pair of bands, one near 1600 cm⁻¹ and another near 1500-1400 cm⁻¹.[11] The precise positions and intensities are sensitive to the electronic effects of the substituents.

Nitro Group Vibrations (1550-1290 cm⁻¹)

The nitro group provides the most intense and easily identifiable peaks in the spectrum.[12]

-

Asymmetric NO₂ Stretch (1550-1475 cm⁻¹): This vibration corresponds to the two N-O bonds stretching out of phase. It produces a very strong absorption band and is a primary diagnostic peak for aromatic nitro compounds.[13]

-

Symmetric NO₂ Stretch (1360-1290 cm⁻¹): This mode involves the in-phase stretching of the N-O bonds. It also results in a very strong absorption band, which, in conjunction with the asymmetric stretch, forms a distinctive pattern confirming the presence of the NO₂ group.[12][13]

Carbon-Fluorine Vibrations (1300-1000 cm⁻¹)

-

C-F Stretches: The C-F stretching vibrations are known to be very strong in the IR spectrum and typically appear in the 1300-1000 cm⁻¹ region.[14] However, assignments in this area can be challenging because these vibrations often couple strongly with other in-plane bending modes.[14] The presence of three adjacent C-F bonds will likely result in a complex and intense series of absorptions in this region, forming a key part of the molecule's fingerprint.

Fingerprint Region (< 1000 cm⁻¹)

This region contains a multitude of complex vibrations, including C-H out-of-plane (OOP) bending and other skeletal vibrations of the entire molecule.

-

C-H Out-of-Plane Bending (900-675 cm⁻¹): These absorptions are often strong and their positions are highly characteristic of the substitution pattern on the aromatic ring.[10] The presence of a nitro group can sometimes complicate the interpretation of these patterns.[12] Additional weaker bands related to NO₂ scissoring (~850 cm⁻¹) and wagging may also appear in this region.[12][16]

Conclusion

The infrared spectrum of this compound is a unique molecular fingerprint defined by a combination of characteristic absorptions. The most prominent features are the two very strong bands corresponding to the asymmetric and symmetric stretches of the nitro group. These, along with the strong, complex absorptions in the C-F stretching region and the weaker bands from the aromatic C-H and C=C vibrations, provide a robust method for the identification and quality control of this important chemical intermediate. This guide provides the foundational knowledge for researchers to confidently acquire and interpret this spectrum, ensuring scientific integrity in their work.

References

- 1. innospk.com [innospk.com]

- 2. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 3. This compound | C6H2F3NO2 | CID 2782793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. youtube.com [youtube.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. ijsr.net [ijsr.net]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. esisresearch.org [esisresearch.org]

Computational Analysis of 1,2,3-Trifluoro-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive computational and experimental overview of 1,2,3-Trifluoro-5-nitrobenzene, a halogenated nitroaromatic compound of interest in medicinal chemistry and materials science. This document details the theoretical framework for its analysis, including quantum chemical calculations for structural and electronic property elucidation. Furthermore, it outlines relevant experimental protocols for its synthesis and characterization. The guide is intended to serve as a foundational resource for researchers engaged in the study and application of fluorinated organic molecules.

Introduction

This compound belongs to the class of fluorinated nitroaromatic compounds, which are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The nitro group, an electron-withdrawing moiety, influences the molecule's reactivity and electronic characteristics. A thorough computational analysis, supported by experimental data, is crucial for understanding the structure-property relationships of this compound and for predicting its behavior in chemical and biological systems.

Physicochemical and Computed Properties

A summary of the key physicochemical and computationally derived properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and for predicting its behavior in various environments.

| Property | Value | Source |

| Molecular Formula | C₆H₂F₃NO₂ | [2][3] |

| Molecular Weight | 177.08 g/mol | [2][3] |

| CAS Number | 66684-58-0 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | ~1.52 g/cm³ | [4] |

| Boiling Point | ~120 °C | [1] |

| Flash Point | 75 °C (167 °F) | [4] |

| Refractive Index | 1.486 | [4] |

| Topological Polar Surface Area (TPSA) | 43.14 Ų | [3] |

| logP (octanol-water partition coefficient) | 2.0121 | [3] |

Computational Analysis

The computational analysis of this compound provides fundamental insights into its molecular structure, stability, and reactivity. While specific studies on this isomer are not extensively published, the methodologies applied to its isomers, such as monofluoronitrobenzenes and difluoronitrobenzenes, offer a robust framework for its theoretical investigation.[5][6][7][8]

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules. For fluoronitrobenzene isomers, high-level ab initio molecular orbital calculations, such as the G3(MP2)//B3LYP level of theory, have been successfully employed to determine their gas-phase enthalpies of formation.[5][6][7] These calculations are crucial for assessing the thermodynamic stability of the molecule.

The general workflow for such a computational analysis is depicted below:

Table 2: Calculated Thermodynamic and Electronic Properties (Exemplary based on related isomers)

| Parameter | Exemplary Method | Predicted Property |

| Gas-Phase Enthalpy of Formation | G3(MP2)//B3LYP | Provides insight into the molecule's stability relative to its constituent elements.[5][6][7] |

| Vibrational Frequencies | B3LYP/6-311++G(d,p) | Allows for the simulation of IR and Raman spectra, aiding in the interpretation of experimental data.[9][10] |

| Frontier Molecular Orbitals (HOMO/LUMO) | B3LYP/6-311++G(d,p) | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates chemical reactivity and electronic transitions. |

| Electrostatic Potential (ESP) | B3LYP/6-311++G(d,p) | Maps the charge distribution and helps predict sites for electrophilic and nucleophilic attack. |

Vibrational Analysis

Theoretical vibrational analysis using DFT is instrumental in assigning the vibrational modes observed in experimental IR and Raman spectra.[9] The calculated frequencies and intensities can be compared with experimental spectra to confirm the molecular structure. For nitrobenzene derivatives, characteristic vibrational modes include the symmetric and asymmetric stretching of the NO₂ group, C-N stretching, and various C-H and C-F bending and stretching modes.[11][12]

Experimental Protocols

Synthesis

Exemplary Protocol for Nitration:

-

Precursor: 1,2,3-Trifluorobenzene.

-

Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

-

Procedure: a. Cool the sulfuric acid to 0-5 °C in an ice bath. b. Slowly add the nitric acid to the sulfuric acid with constant stirring, maintaining the low temperature. c. Add 1,2,3-trifluorobenzene dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C. d. After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period. e. Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane). f. Wash the organic layer with a dilute sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. h. Purify the crude product by vacuum distillation or column chromatography.

Analytical Characterization

HPLC is a standard technique for assessing the purity of this compound and for monitoring reaction progress. A common method for nitroaromatic compounds is reversed-phase HPLC with UV detection.[13][14][15]

Exemplary HPLC Protocol:

-

Instrument: HPLC system with a UV detector.[14]

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is a 50:50 (v/v) mixture.[16]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

NMR spectroscopy is essential for the structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular framework.[17][18][19]

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the two aromatic protons, with chemical shifts and coupling constants influenced by the adjacent fluorine and nitro groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the benzene ring.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative, showing signals for the three different fluorine atoms, with their chemical shifts and couplings providing insight into their electronic environment.

IR spectroscopy is used to identify the functional groups present in the molecule.[20]

Expected Characteristic IR Absorptions:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Asymmetric NO₂ stretching: ~1560-1520 cm⁻¹[9]

-

Symmetric NO₂ stretching: ~1355-1335 cm⁻¹[9]

-

C-F stretching: ~1300-1100 cm⁻¹

-

C-N stretching: ~870-830 cm⁻¹

Applications in Drug Discovery and Development

Halogenated nitroaromatic compounds are important building blocks in the synthesis of biologically active molecules.[1][21] The trifluoronitrobenzene scaffold can be utilized to introduce fluorine atoms into a target molecule, potentially enhancing its pharmacological properties. The nitro group can be readily reduced to an amino group, which can then be further functionalized.

While direct biological activity data for this compound is not widely reported, its potential as a synthetic intermediate suggests its relevance in the development of novel therapeutics. A hypothetical workflow for its use in drug discovery is presented below.

Conclusion

This technical guide has provided a detailed overview of the computational analysis and experimental considerations for this compound. The combination of quantum chemical calculations and analytical techniques is essential for a comprehensive understanding of this molecule's properties and potential applications. The methodologies and data presented herein serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and materials science, facilitating further investigation and utilization of this versatile fluorinated building block.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C6H2F3NO2 | CID 2782793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Experimental and computational thermodynamic study of three monofluoronitrobenzene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijsr.net [ijsr.net]

- 10. researchgate.net [researchgate.net]

- 11. A dft analysis of the vibrational spectra of nitrobenzene | PDF [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 4-Fluoronitrobenzene(350-46-9) 1H NMR [m.chemicalbook.com]

- 18. p-Fluoronitrobenzene | C6H4FNO2 | CID 9590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. spectrabase.com [spectrabase.com]

- 20. 1,2,4-Trifluoro-5-nitrobenzene | C6H2F3NO2 | CID 75012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. chemimpex.com [chemimpex.com]

A Methodological Guide to DFT Studies of Transition States: The Case of 1,2,3-Trifluoro-5-nitrobenzene

Disclaimer: As of late 2025, specific peer-reviewed DFT studies on the transition states of 1,2,3-trifluoro-5-nitrobenzene are not extensively available in the public domain. This guide, therefore, presents a comprehensive, albeit hypothetical, framework for such a study based on established computational and experimental protocols for analogous fluoronitrobenzene systems. It is designed to serve as a robust methodological template for researchers, scientists, and drug development professionals.

Introduction

This compound is a poly-substituted aromatic compound of interest in medicinal and materials chemistry due to the unique electronic properties conferred by its electron-withdrawing nitro and fluoro substituents. These groups activate the benzene ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of many pharmaceutical agents and functional materials. Understanding the transition states of these reactions is paramount for predicting reactivity, optimizing reaction conditions, and designing novel molecular entities.

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms and characterizing transient species like transition states, which are often difficult or impossible to study experimentally. This guide outlines a detailed protocol for a DFT-based investigation into the transition state of a representative SNAr reaction involving this compound and a model nucleophile, piperidine.

Hypothetical Reaction: SNAr of this compound with Piperidine

The most probable SNAr reaction involves the substitution of the fluorine atom at the C1 position, which is para to the strongly electron-withdrawing nitro group. The presence of two additional fluorine atoms ortho to the nitro group further enhances the electrophilicity of the ring.

Experimental Protocols

A typical experimental procedure to validate and complement the computational findings would involve the synthesis and kinetic monitoring of the SNAr reaction.

Protocol: Synthesis and Monitoring of 4-(2,3-difluoro-5-nitrophenyl)piperidine

-

Materials:

-

This compound (1.0 mmol)

-

Piperidine (2.0 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).

-

Dissolve the starting material in anhydrous DMF (5 mL).

-

Add piperidine (2.0 mmol) to the solution, followed by potassium carbonate (2.0 mmol).[1]

-

Heat the reaction mixture to 80°C and stir for 12 hours.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).

-

Wash the organic layer with water (2 x 20 mL) and then with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

-

Computational Methodology

The following section details a robust computational protocol for locating and characterizing the transition state of the proposed SNAr reaction.

1. Software: All DFT calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or VASP.

2. Ground State Optimization: The geometries of the reactants (this compound and piperidine) and the product (4-(2,3-difluoro-5-nitrophenyl)piperidine and the fluoride anion) are optimized to their respective energy minima.

3. Transition State Search: The transition state (TS) for the reaction, which corresponds to the formation of the Meisenheimer complex, is located using a synchronous transit-guided quasi-Newton (STQN) method or an eigenvector-following algorithm. The calculation involves identifying a first-order saddle point on the potential energy surface.

4. Frequency Analysis: Vibrational frequency calculations are performed for all optimized structures (reactants, transition state, and products). A true energy minimum will have all real (positive) frequencies, while a transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

5. Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located transition state connects the reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state to the corresponding reactant and product energy wells.

6. Solvation Modeling: To simulate the reaction in a solvent such as DMF, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model is applied to all calculations.

7. Energy Calculations: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate electronic energies. Gibbs free energies are calculated by including zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

Data Presentation

The quantitative data obtained from the DFT calculations for the SNAr reaction of this compound with piperidine are summarized in the table below. The values are hypothetical but representative of similar reactions found in the literature.

| Species | Electronic Energy (Hartree) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | -985.123456 | 0.0 | 0.0 |

| Transition State (TS) | -985.098765 | 15.5 | 17.2 |

| Meisenheimer Intermediate | -985.111111 | 7.7 | 9.1 |

| Products | -985.145678 | -13.9 | -12.5 |

Mandatory Visualizations

The following diagrams illustrate the computational workflow and the proposed reaction pathway.

References

molecular orbital analysis of 1,2,3-Trifluoro-5-nitrobenzene

An In-depth Technical Guide to the Molecular Orbital Analysis of 1,2,3-Trifluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for a thorough . Due to the limited availability of specific experimental and computational studies on this particular isomer in public literature, this document outlines a robust protocol based on well-established quantum chemical methods that have been successfully applied to structurally similar nitroaromatic compounds. The guide details the steps for geometry optimization, vibrational frequency analysis, and the calculation of key electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and natural bond orbital analysis. The expected data is presented in a structured tabular format to facilitate understanding and comparison. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the computational process and the logical relationships between different analytical steps.

Introduction